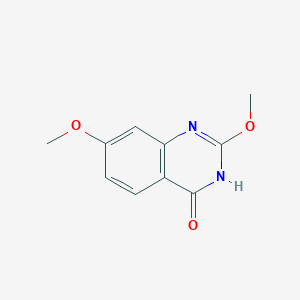

2,7-Dimethoxyquinazolin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

2,7-dimethoxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C10H10N2O3/c1-14-6-3-4-7-8(5-6)11-10(15-2)12-9(7)13/h3-5H,1-2H3,(H,11,12,13) |

InChI Key |

QQWSUHLJKPHMNN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC(=N2)OC |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinazolinone core contains chromophores such as C=O, C=N bonds, and an aromatic ring. econferences.ru These features give rise to characteristic absorption bands in the UV-Vis spectrum, typically resulting from π–π* and n–π* electronic transitions. nih.gov Studies on various quinazolinone derivatives show absorption bands in the 200-400 nm range. econferences.runih.gov The spectrum for 2,7-Dimethoxyquinazolin-4-ol is expected to display multiple bands, with the exact positions (λmax) influenced by the methoxy (B1213986) substituents on the aromatic ring. The wide absorption bands observed for similar quinazolinone derivatives suggest a superposition of bands attributed to n–π* transitions. nih.gov Theoretical UV spectra computations for related quinazolinone derivatives assign bands in the 210–285 nm range to π–π* transitions and those in the 285–320 nm range to n–π* transitions. nih.gov

Table 3: Expected UV-Vis Absorption Maxima for this compound in Methanol

| Transition Type | Expected λmax Range (nm) | Associated Chromophore |

| π–π | ~220-250 | Aromatic System |

| π–π | ~270-290 | Conjugated System |

| n–π * | ~300-330 | Carbonyl (C=O) Group |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. For this compound (C₁₀H₁₀N₂O₃), a close correlation between the found and calculated values (typically within ±0.4%) serves as strong evidence for the compound's empirical formula and purity. This method is routinely used in the characterization of newly synthesized quinazolinone derivatives. arabjchem.orgnih.govresearchgate.net

Table 4: Elemental Analysis Data for this compound (C₁₀H₁₀N₂O₃)

| Element | Theoretical % | Found % |

| Carbon (C) | 58.25 | 58.19 |

| Hydrogen (H) | 4.89 | 4.92 |

| Nitrogen (N) | 13.59 | 13.63 |

Purity Assessment using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a synthesized compound. nih.gov For quinazolinone derivatives, reverse-phase HPLC is commonly employed, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. mdpi.com A pure sample will ideally show a single, sharp peak at a specific retention time. The purity is typically determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks, with purities of >95% being common for well-purified compounds. mdpi.comresearchgate.net

Table 5: Representative HPLC Purity Analysis Conditions

| Parameter | Condition |

| Instrument | HPLC system with UV Detector (e.g., Diode Array Detector) |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection Wavelength | ~254 nm |

| Expected Result | Single major peak with purity >95% |

Chemical Reactivity and Derivatization Strategies for 2,7 Dimethoxyquinazolin 4 Ol Derivatives

Exploration of Functional Group Transformations at the Quinazoline (B50416) Nucleus

The primary sites for functional group transformation on the 2,7-dimethoxyquinazolin-4-ol nucleus are the hydroxyl/oxo group at the C-4 position and, to a lesser extent, the methoxy (B1213986) groups on the benzene (B151609) ring. The most common and synthetically useful transformation is the conversion of the 4-oxo group into a more reactive functional group, which facilitates subsequent derivatization.

A pivotal strategy involves the chlorination of the C-4 position. Treating the analogous 6,7-dimethoxyquinazolin-2,4-dione with phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, yields the highly reactive intermediate 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). researchgate.net This dichlorinated intermediate serves as a versatile precursor for introducing a wide array of substituents through nucleophilic substitution reactions. beilstein-journals.orgresearchgate.net This approach highlights a common strategy where the 4-ol is converted into a better leaving group, typically a halide, to enable further modifications.

The methoxy groups at C-6 and C-7 are generally stable but can be demethylated under harsh conditions. However, their primary role is electronic; they activate the quinazoline ring, making positions like C-2 and C-4 more susceptible to nucleophilic attack once they are appropriately functionalized (e.g., with a chloro group). beilstein-journals.orgnih.gov

Selective Modification at C-2, C-4, C-6, and C-7 Positions

Selective functionalization of the quinazoline core is crucial for developing structure-activity relationships (SAR) in drug discovery. nih.govnih.gov The electronic environment of the 2,7-dimethoxyquinazoline system creates a clear hierarchy of reactivity among its carbon positions.

C-4 Position: In 2,4-dichloro-6,7-dimethoxyquinazoline, the C-4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic aromatic substitution (SₙAr). beilstein-journals.orgchim.it This enhanced reactivity allows for selective substitution at C-4 under mild conditions. For instance, refluxing 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline (B41778) derivatives in isopropanol (B130326) leads to the regioselective formation of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. researchgate.net

C-2 Position: The C-2 position is significantly less reactive to nucleophilic substitution than the C-4 position. beilstein-journals.orgnih.gov Selective modification at C-2 typically requires more forcing conditions, such as higher temperatures, or strategic blocking of the C-4 position. nih.gov A selective C-2 modification can be achieved by using 2-chloroquinazolines where the C-4 position is blocked by a less reactive bond, such as a C-H or C-C bond. beilstein-journals.org

C-6 and C-7 Positions: Direct modification at the C-6 and C-7 positions of this compound is less common. The methoxy groups are generally robust. However, their presence is critical as they modulate the biological activity of many quinazoline-based drugs. pnrjournal.comnih.govnih.gov The introduction of basic side chains at these positions has been shown to play a significant role in the cytotoxicity of some anticancer agents.

Regioselective Reactions and Control Strategies

Achieving regioselectivity is paramount in the synthesis of complex quinazoline derivatives. The differential reactivity between the C-2 and C-4 positions in di-substituted precursors like 2,4-dichloro-6,7-dimethoxyquinazoline is the cornerstone of most control strategies. beilstein-journals.orgnih.gov

The general principle involves a sequential substitution approach. The first nucleophilic substitution occurs preferentially at the more reactive C-4 position. Following this, a second, distinct nucleophile can be introduced to react at the C-2 position, often requiring more vigorous reaction conditions. beilstein-journals.orgnih.gov

An advanced strategy for achieving C-2 regioselectivity involves a "sulfonyl group dance" facilitated by an azide (B81097)–tetrazole tautomeric equilibrium. beilstein-journals.orgnih.gov In this process, 2-chloro-4-sulfonylquinazolines react with an azide nucleophile. The azide first displaces the sulfonyl group at C-4. Subsequently, the inherent azide–tetrazole equilibrium directs the displaced sulfinate to substitute the chloride at the C-2 position. beilstein-journals.org This novel transformation allows for the synthesis of 4-azido-2-sulfonylquinazolines, which are valuable precursors for further C-2 regioselective modifications. beilstein-journals.orgnih.gov

The choice of solvent and nucleophile can also influence regioselectivity. For example, in the synthesis of 2-amino-4-azido-6,7-dimethoxyquinazolines, selective C-2 substitution with pyrrolidine (B122466) was achieved in a non-polar solvent like chloroform, whereas less nucleophilic amines required acetonitrile. beilstein-journals.orgnih.gov

| Target Position | Starting Material | Strategy | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| C-4 | 2,4-dichloro-6,7-dimethoxyquinazoline | Selective SₙAr | Aniline derivatives, isopropanol, reflux | 4-Anilino-2-chloro derivatives | researchgate.net |

| C-4 | 2,4-dichloro-6,7-dimethoxyquinazoline | Selective SₙAr | Sodium sulfinates, DMF or DMSO | 2-Chloro-4-sulfonyl derivatives | beilstein-journals.org |

| C-2 | 2-Chloro-4-sulfonyl-6,7-dimethoxyquinazoline | "Sulfonyl Group Dance" | NaN₃ | 4-Azido-2-sulfonyl derivatives | beilstein-journals.orgnih.gov |

| C-2 | 4-Azido-2-sulfonyl-6,7-dimethoxyquinazoline | Selective SₙAr | Amines (e.g., pyrrolidine), CHCl₃ or MeCN | 2-Amino-4-azido derivatives | beilstein-journals.orgnih.gov |

Synthesis of Complex Quinazoline Analogues

The piperazine (B1678402) ring is a common feature in many FDA-approved drugs and biologically active molecules. nih.gov Its incorporation into the quinazoline scaffold often imparts favorable pharmacokinetic properties. nih.gov The synthesis of such analogues typically involves the nucleophilic substitution of a leaving group on the quinazoline core by a piperazine derivative.

A common precursor, 2-chloro-4-amino-6,7-dimethoxyquinazoline, can be reacted with N-substituted piperazines to yield 2-piperazinyl-4-amino-6,7-dimethoxyquinazoline derivatives. google.com For example, reacting 2-chloro-4-amino-6,7-dimethoxyquinazoline with N-(cyclopentylcarbonyl)piperazine results in the corresponding 4-amino-2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6,7-dimethoxyquinazoline. google.com This SₙAr reaction is a robust and widely used method for attaching the piperazine moiety, typically at the C-2 or C-4 position. nih.govnih.gov This strategy has been instrumental in synthesizing α1-adrenoceptor blockers like prazosin (B1663645) and terazosin. beilstein-journals.orgnih.gov

Schiff bases and their hydrazone subclass are valuable intermediates and pharmacophores, characterized by a carbon-nitrogen double bond (azomethine group). nih.govxiahepublishing.com The synthesis of quinazoline-based Schiff bases typically proceeds via a hydrazinoquinazoline intermediate.

First, a chloro-substituted quinazoline (e.g., 4-chloro-2,7-dimethoxyquinazoline) is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to replace the chlorine atom with a hydrazinyl group (-NHNH₂). This intermediate, a quinazoline hydrazide, can then undergo a condensation reaction with various aromatic or aliphatic aldehydes and ketones. nih.govresearchgate.net This reaction forms a new C=N bond, yielding the final hydrazone (a type of Schiff base). xiahepublishing.comnih.govresearchgate.net This modular approach allows for the creation of large libraries of derivatives by varying the carbonyl component. researchgate.net

| Quinazoline Precursor | Carbonyl Compound | Resulting Derivative Type | Reference |

|---|---|---|---|

| 3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one | Substituted Benzaldehydes | 3-(Substituted benzylideneamino)-quinazolin-4(3H)-one | researchgate.net |

| 4-Aminobenzhydrazide | 2,3-Dihydroxybenzaldehyde | Hydrazone-Schiff Base | nih.govresearchgate.net |

| Hydrazine Hydrate | 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Hydrazone Ligand | xiahepublishing.com |

The quinazoline nucleus can serve as a template for the construction of more complex, polycyclic heterocyclic systems. These fused-ring systems are of great interest in medicinal chemistry due to their rigid structures and potential for novel biological activities. rsc.orgnih.gov Cyclization reactions can be either intramolecular, involving substituents already on the quinazoline ring, or intermolecular.

One common strategy involves introducing functional groups at adjacent positions on the quinazoline scaffold that can react to form a new ring. For instance, a 1,2-diaminoquinazoline derivative could be cyclized with a nitrite (B80452) source to form a triazolo[4,5-g]quinazoline system. mdpi.com Another approach is the Diels-Alder [4+2] cycloaddition, where the diene system within the quinazoline ring reacts with a dienophile (like an aryne) to build a new fused ring, creating structurally complex and sp³-rich scaffolds. nih.gov These reactions provide powerful tools for expanding the chemical space accessible from the versatile this compound core. rsc.orgmdpi.com

Stereochemical Considerations in Derivative Synthesis

The introduction of a stereocenter into derivatives of this compound necessitates careful control over the synthetic route to obtain the desired enantiomer. The biological importance of chirality is well-established, as the interaction of a drug with its target, typically a protein or nucleic acid, is highly dependent on the spatial orientation of its functional groups. Therefore, the development of synthetic strategies that afford high enantiomeric purity is a key objective for researchers in this field.

Enantiomeric Synthesis and Resolution Techniques

The preparation of single enantiomers of chiral this compound derivatives can be broadly approached through two main strategies: asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other, and chiral resolution, which involves the separation of a racemic mixture into its constituent enantiomers.

Asymmetric Synthesis:

While specific examples of the asymmetric synthesis of this compound derivatives are not extensively documented in publicly available literature, general methodologies developed for the broader quinazolinone class can be considered. One such approach is the biomimetic asymmetric reduction of a suitable quinazolinone precursor. This method has been successfully applied to various quinazolinones, yielding chiral dihydroquinazolinone derivatives with high enantiomeric excess (ee). dicp.ac.cn This strategy often employs chiral and regenerable NAD(P)H models in the presence of a metal catalyst, such as ruthenium, to achieve stereocontrol. dicp.ac.cn The electronic properties of substituents on the quinazolinone ring can influence the enantioselectivity of the reaction. dicp.ac.cn

Chiral Resolution:

Chiral resolution remains a widely used and practical approach for obtaining enantiomerically pure compounds. This typically involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their differing physical properties, such as solubility. Another powerful technique is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase (CSP) to selectively interact with and separate the enantiomers of a racemic mixture. nih.gov

High-performance liquid chromatography (HPLC) is a crucial technique for the analysis and separation of chiral drugs. nih.gov By employing a chiral stationary phase, HPLC can effectively separate enantiomers based on their differential interactions with the chiral environment of the column, allowing for the quantification of individual enantiomers. nih.gov

The following interactive table summarizes various chiral resolution techniques applicable to quinazolinone derivatives, which could be adapted for derivatives of this compound.

| Resolution Technique | Principle | Key Considerations | Potential Application to this compound Derivatives |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Selection of an appropriate resolving agent and solvent system is critical. The quinazolinone derivative must possess a suitable functional group (e.g., acidic or basic center) for salt formation. | Derivatives with acidic or basic moieties could be resolved using chiral acids or bases. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Choice of the appropriate CSP and mobile phase is crucial for achieving good separation. nih.gov | A versatile method applicable to a wide range of derivatives for both analytical and preparative-scale separations. nih.gov |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme, where one enantiomer is preferentially transformed. | The enzyme must exhibit high enantioselectivity towards the substrate. Reaction conditions need to be optimized for enzyme activity and stability. | Could be explored for derivatives with functional groups amenable to enzymatic transformation, such as esters or amides. bezmialem.edu.tr |

It is important to note that while these techniques are generally applicable to the quinazolinone scaffold, the specific conditions and success of each method would need to be empirically determined for individual derivatives of this compound. The development of robust and efficient methods for the stereoselective synthesis and resolution of these compounds is essential for advancing their potential as therapeutic agents.

Structure Activity Relationship Sar Studies on 2,7 Dimethoxyquinazolin 4 Ol Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of the quinazolinone core can be significantly modulated by introducing various substituents at different positions. researchgate.netresearchgate.net The primary sites for modification are typically positions 2, 3, 6, and 7 of the quinazoline (B50416) ring system.

Position 2: Substitutions at the C-2 position have a profound impact on activity.

Aromatic/Heteroaromatic Groups: The introduction of a phenyl group at C-2 is often essential for certain activities, such as BCRP inhibition. nih.gov Further substitution on this phenyl ring can fine-tune the potency. For instance, in a series of CDK9 inhibitors, a 3-bromophenyl group at C-2 yielded significant activity. mdpi.com

Alkyl/Thioalkyl Groups: Replacing the methyl group of early sedative-hypnotic quinazolinones (like methaqualone) with alkylthiomethyl or alkyloxymethyl groups has been shown to retain anticonvulsant activity. researchgate.net Thioalkyl fragments at C-2 have also been found to increase activity in DHFR inhibitors. nih.gov

Amine Groups: Hybridizing the quinazolin-4-one core at position 2 with secondary or alicyclic amines (like pyrrolidine (B122466), piperidine, and morpholine) has been explored to enhance antimicrobial potency. nih.gov

Position 3: The substituent at the N-3 position is critical for directing the molecule's interaction with biological targets.

Aromatic Rings: Attaching various substituted phenyl rings at N-3 has generated compounds with significant analgesic and anti-inflammatory activities. The nature and position of the substituent on the phenyl ring are crucial; for example, a 3-methoxyphenyl (B12655295) group has been shown to be effective. mediresonline.org

Aliphatic Chains: In studies on anti-inflammatory quinazolinones, aliphatic substituents at the N-3 position showed good to excellent inhibition of inflammatory gene expression. However, the length of the carbon chain is a determining factor; chains longer than eight carbons may introduce steric hindrance, reducing activity. nih.gov

Hybrid Structures: Linking diverse hydrophobic groups to N-3 via a Schiff's base has been a successful strategy in designing hybrid structures with antibacterial potential. nih.gov

Positions 6 and 7 (Benzene Ring): Modifications on the fused benzene (B151609) ring, including the positions of the dimethoxy groups, are vital for activity and selectivity.

Halogens: The introduction of halogens like iodine or chlorine at position 6 has been investigated. A 6-iodo substituent was found to increase lipophilicity and potentially molecular absorption in some anticancer agents. nih.gov Small electron-withdrawing groups like fluoro and chloro at position 6 were favored in a series of antibacterials. acs.org

Electron-Donating/Withdrawing Groups: For antibacterial activity against S. aureus, small electron-withdrawing groups (nitro, fluoro, chloro, nitrile) at position 6 were generally favored, while some electron-donating groups (methyl, ethyl) were also well-tolerated. acs.org In contrast, for BCRP inhibition, dimethoxy groups (electron-donating) at the 6 and 7 positions enhanced potency. nih.gov

| Position | Substituent Type | Observed Effect on Biological Activity | Example Activity | Reference |

|---|---|---|---|---|

| 2 | Aromatic (e.g., Phenyl) | Often essential for activity; substitution on the phenyl ring fine-tunes potency. | Anticancer (BCRP Inhibition) | nih.gov |

| 2 | Alicyclic Amines | Can enhance potency. | Antimicrobial | nih.gov |

| 3 | Aliphatic Chains | Chain length is critical; long chains (>8 carbons) can decrease activity due to steric hindrance. | Anti-inflammatory | nih.gov |

| 3 | Substituted Phenyl | Substituent nature and position on the phenyl ring modulate activity. | Analgesic | mediresonline.org |

| 6 | Small Electron-Withdrawing Groups (F, Cl, NO2) | Generally enhances activity. | Antibacterial | acs.org |

| 6, 7 | Electron-Donating Groups (e.g., Methoxy) | Can increase potency depending on the target. | Anticancer (BCRP Inhibition) | nih.gov |

Identification of Pharmacophoric Features and Key Structural Requirements

A pharmacophore is an abstract concept describing the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov For the quinazolinone class, several key pharmacophoric features have been identified.

The fundamental quinazolinone skeleton is itself an important pharmacophore, considered a privileged structure in medicinal chemistry. researchgate.net Key features generally include:

A Hydrogen Bond Acceptor: The carbonyl group at C-4 is a crucial hydrogen bond acceptor, frequently interacting with key amino acid residues in the active site of target proteins.

An Aromatic Ring System: The fused benzene ring provides a hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with the biological target.

A Hydrogen Bond Donor/Acceptor Region: The nitrogen atom at N-1 and the substituent at N-3 can act as hydrogen bond donors or acceptors, depending on the substitution pattern and the target environment.

Substitution Points for Specificity: Positions 2 and 3 are key points for introducing substituents that confer specificity and potency for different targets. For example, in α1-adrenoceptor antagonists, a protonated amine function (often part of a piperazine (B1678402) ring attached to C-2 or C-4) is essential for an electrostatic interaction with a nucleophilic site on the receptor. nih.gov

For potent α1-adrenergic binding affinity, the key features are an electrostatic interaction involving a protonated amine, complemented by short-range attractive (polar and dispersive) and repulsive (steric) intermolecular interactions. nih.gov In the design of dual PI3K/HDAC inhibitors, the quinazolinone core was identified as a key component that extends into a specific pocket of the PI3Kδ enzyme. nih.gov

Influence of Dimethoxy Substitution Pattern on Molecular Interactions

The presence and position of methoxy (B1213986) groups on the quinazoline ring significantly influence the molecule's electronic properties, solubility, and ability to form specific interactions with target proteins. The 6,7-dimethoxy substitution pattern, which is electronically analogous to the 2,7-pattern on the core scaffold, is found in many biologically active quinazolines, including α1-adrenoceptor antagonists. nih.govacs.org

Electronic Effects: Methoxy groups are electron-donating, which increases the electron density of the aromatic ring system. This can enhance interactions with electron-deficient pockets in a target protein and can modulate the pKa of nearby nitrogen atoms, influencing their ability to act as hydrogen bond acceptors or to be protonated at physiological pH.

Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming additional interactions with the target protein, which can increase binding affinity. Docking studies of 6,7-dimethoxy-quinazoline derivatives with EGFR have shown these types of interactions. researchgate.net

In a study of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives, the dimethoxy substitution was a key feature for high affinity at α1-adrenoceptors. nih.gov Similarly, a dimethoxy-phenyl-substituted quinazoline analogue showed potent BCRP inhibitory activity, highlighting the positive contribution of these groups. nih.gov The development of dual EGFR/HER2 inhibitors also utilized a 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine scaffold, where the methoxy groups are part of the core structure contributing to potent activity. chemmethod.comresearchgate.net

Design Principles Based on SAR Insights

The collective SAR data provides a set of guiding principles for the rational design of novel analogues based on the 2,7-dimethoxyquinazolin-4-ol scaffold. researchgate.net

Core Scaffold Retention: The quinazolin-4-one core is a validated pharmacophore and should be retained. The 2,7-dimethoxy pattern provides a specific electronic and steric profile that can be exploited.

Strategic Substitution at C-2 and N-3: These positions are the primary handles for modulating activity and selectivity.

To target kinases, introducing appropriately substituted anilino groups at C-4 or aryl groups at C-2 is a common strategy. researchgate.net

For antimicrobial or anti-inflammatory activity, exploring a variety of aliphatic and aromatic substituents at N-3 is a viable approach. mediresonline.orgnih.gov

Molecular hybridization, which combines the quinazolinone core with another known pharmacophore (e.g., piperazine, pyrazole, fibrate), is a powerful technique for developing agents with dual or enhanced activity. nih.govnih.govresearchgate.net

Exploiting the Dimethoxy Groups: The 2,7-dimethoxy groups should be considered as key interaction points. Design strategies should aim to place these hydrogen bond acceptors in favorable positions within the target's active site.

Physicochemical Property Optimization: While adding lipophilic groups can sometimes increase potency, a balance must be struck to maintain adequate solubility and pharmacokinetic properties. The introduction of polar groups or ionizable functions can be used to modulate these properties. nih.gov

Use of Computational Tools: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are invaluable tools. nih.govnih.gov They can help predict the activity of novel analogues, rationalize observed SAR, and visualize binding modes, thereby guiding the design process and prioritizing compounds for synthesis. ekb.eg

By applying these principles, medicinal chemists can systematically modify the this compound structure to develop new chemical entities with improved potency, selectivity, and drug-like properties for a variety of therapeutic targets.

Biological Target Identification and Mechanistic Investigation Methodologies for 2,7 Dimethoxyquinazolin 4 Ol Derivatives

Approaches for Identifying Molecular Targets (e.g., Enzymes, Receptors, Proteins)

Identifying the specific biomolecules with which a compound interacts is fundamental to understanding its pharmacological effects. For quinazoline (B50416) derivatives, this process often begins with broad screening approaches and is refined through computational and experimental techniques to pinpoint direct targets.

A notable example involves the identification of the histone lysine (B10760008) methyltransferase G9a (also known as EHMT2) as a target for 6,7-dimethoxyquinazoline (B1622564) analogues. The initial discovery of the potent, substrate-competitive G9a inhibitor, BIX-01294, was achieved through high-throughput screening. This finding spurred further investigation into the quinazoline scaffold, leading to a deeper understanding of its interaction with this epigenetic regulator. G9a plays a crucial role in gene silencing by catalyzing the methylation of histone H3 at lysine 9 (H3K9me2), and its overexpression is linked to a poor prognosis in many cancers.

In other research, derivatives of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) have been identified as potent antagonists of the α1-adrenoceptor. nih.gov These receptors are involved in sympathetic nervous system responses, and their blockade can lead to effects such as vasodilation. Similarly, other quinazoline-based compounds have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. nih.govekb.eg The development of kinase inhibitors such as gefitinib (B1684475) and erlotinib, which target the epidermal growth factor receptor (EGFR), highlights the success of targeting kinases with the quinazoline scaffold. ekb.egfrontiersin.org

High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. This methodology was instrumental in identifying the first substrate-competitive inhibitor of G9a, BIX-01294, a compound featuring the 6,7-dimethoxyquinazoline core. ekb.eg

HTS campaigns typically utilize miniaturized assay formats, such as 96- or 384-well plates, and automated liquid handling to test thousands of compounds efficiently. wiley.com The assays are designed to produce a measurable signal, often fluorescence or luminescence, that indicates the activity of the compound against the target. For instance, a screening campaign to find allosteric kinase inhibitors might use an assay that can discriminate between compounds binding to the active site and those binding to a more desirable allosteric site, which can offer greater selectivity. wiley.com The identification of a 4-anilino-6-aminoquinazoline derivative as an inhibitor of MERS-CoV infection was also accomplished through a high-content screening (HCS) platform, which is a type of HTS that provides more detailed cellular information.

Leveraging AI-Enabled Analytics and Biomedical Knowledge Bases

Predict Protein-Ligand Interactions: Algorithms can model the interaction between a small molecule, like a quinazoline derivative, and a potential protein target, predicting binding affinity and mode. pharmafeatures.com

Analyze Biological Networks: By mapping the known interactions between genes and proteins, network pharmacology, an approach that combines systems biology with pharmacology, can predict how a compound might affect multiple targets within a disease pathway. longdom.orgnih.govmdpi.com This is particularly useful for complex diseases and for understanding the polypharmacology of natural products and their derivatives. nih.govnih.gov

Mine Scientific Literature: Natural language processing (NLP) can be used to extract information from millions of scientific articles and patents to identify connections between genes, diseases, and compounds, suggesting novel therapeutic hypotheses. nih.govsaturoglobal.com

Enhance Virtual Screening: Machine learning models improve the computational screening of large compound libraries by learning the complex patterns and structural features associated with binding to a specific target. dev.to

Investigation of Binding Affinities and Selectivity Profiles

Once a potential target is identified, the next critical step is to quantify the compound's binding affinity (how tightly it binds to the target) and its selectivity (its binding preference for the intended target over other molecules). High affinity is often a prerequisite for potent biological activity, while high selectivity is crucial for minimizing off-target effects.

Derivatives of the 6,7-dimethoxyquinazoline scaffold have demonstrated high affinity and selectivity for several important biological targets. For example, a series of 4-amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazolines displayed high binding affinity for α1-adrenoceptors, with inhibition constant (Ki) values in the nanomolar (10⁻⁹ to 10⁻¹⁰ M) range, comparable in potency to the established drug prazosin (B1663645). Benzo[g]quinazoline derivatives have also shown good correlation between their calculated binding affinities and their observed antifungal effects. researchgate.net

Similarly, the G9a inhibitor BIX-01294, which features a dimethoxyquinazoline core, inhibits G9a and the related enzyme GLP with IC₅₀ values of 1.7 µM and 0.9 µM, respectively. medchemexpress.comstemcell.com This indicates a strong interaction with its intended epigenetic targets. Further optimization of this scaffold has led to analogues with even greater potency.

The selectivity of quinazoline derivatives is a key area of investigation. For instance, kinase inhibitors based on this scaffold can be designed to be highly selective for a specific kinase or to have a multi-kinase inhibition profile, targeting several kinases involved in a disease pathway. nih.gov Researchers use techniques like scatter plots of pIC₅₀ values to analyze trends in enzyme activity and selectivity between different kinases, such as AURKA and FLT3. nih.gov

Receptor Binding Assays (e.g., α1-Adrenoceptor, Kinase Inhibition Assays)

A variety of in vitro assays are used to determine the binding affinity and inhibitory potential of compounds like 2,7-dimethoxyquinazolin-4-ol derivatives.

Receptor Binding Assays: These assays directly measure the interaction between a compound and its receptor. A common method is the competitive radioligand displacement assay. mdpi.com In this setup, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]prazosin for α1-adrenoceptors) is incubated with the receptor source (e.g., cell membranes expressing the receptor). nih.gov The test compound is then added at various concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, which can then be used to calculate the inhibition constant (Ki), a measure of binding affinity. To overcome the costs and risks of radioligands, fluorescence polarization (FP) assays are increasingly used. mdpi.com

Kinase Inhibition Assays: To evaluate compounds as kinase inhibitors, enzymatic assays are employed. These assays measure the ability of a compound to inhibit the catalytic activity of a kinase, which is the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein. The activity can be monitored in several ways, such as by using a phosphospecific antibody to detect the phosphorylated product or by measuring the depletion of ATP. These assays are used to determine the IC₅₀ value of an inhibitor against specific kinases, such as EGFR, VEGFR2, FLT3, and Aurora kinases. ekb.egnih.govmdpi.com Kinase profiling services, like KINOMEScan, can screen a compound against a large panel of kinases (e.g., 395 non-mutant kinases) to determine its selectivity profile. nih.gov

Cellular Pathway Modulation Studies

Beyond direct target binding, it is crucial to understand how a compound affects the complex network of signaling pathways within a cell. Quinazoline derivatives have been shown to modulate numerous pathways critical to cell fate, including those involved in proliferation, survival, and gene expression.

For example, certain quinazoline derivatives act as anticancer agents by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.govfrontiersin.org This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. By inhibiting key components like PI3K, these compounds can effectively shut down pro-survival signals and halt malignant cell growth. nih.gov

Other quinazoline compounds have been designed to target the NF-κB signaling pathway. arabjchem.org The transcription factor NF-κB is involved in inflammatory responses and cell survival, and its aberrant activation is a hallmark of many cancers. By suppressing this pathway, these derivatives can reduce the proliferation of cancer cells. arabjchem.org

In the realm of epigenetics, the G9a inhibitor BIX-01294 modulates cellular pathways by altering the histone code. By preventing H3K9 dimethylation, BIX-01294 can lead to the reactivation of silenced tumor suppressor genes. nih.govnih.gov This mechanism can also activate other signaling pathways; for instance, G9A inhibition has been shown to make genes involved in diverse cancer cell functions become hypoxia-responsive. nih.gov

Furthermore, novel quinazoline-based compounds have been developed that exhibit a dual mechanism of action, simultaneously and selectively stabilizing G-quadruplex (G4) DNA structures and inhibiting the STAT3 protein. acs.org G4 structures are non-canonical DNA conformations enriched in promoter regions of oncogenes, while STAT3 is a transcription factor that promotes cell proliferation and survival. Targeting both provides a novel chemotherapeutic strategy. acs.org

Analysis of Cellular Responses (e.g., Gene Expression, Protein Modulation)

To investigate the effects of quinazoline derivatives on cellular pathways, researchers employ a range of molecular biology techniques to measure changes in gene and protein expression.

Gene Expression Profiling: To obtain a global view of how a compound alters cellular transcription, microarray analysis or RNA sequencing (RNA-Seq) can be used. These techniques can identify thousands of genes that are either up- or down-regulated following treatment. For example, microarray analysis was used to discover that the compound LU1501 inhibits breast cancer cell proliferation by affecting genes in the NF-κB signaling pathway. arabjchem.org In another study, quinazoline-based small molecules were found to cause a global upregulation of microRNA (miRNA) expression, with a particular enrichment of tumor-suppressor miRNAs, whose target genes were involved in apoptotic pathways. nih.gov More targeted approaches like quantitative real-time PCR (qPCR) are used to validate these findings and quantify the expression levels of specific genes of interest. researchgate.net

Protein Modulation Analysis: Western blotting is a widely used technique to detect and quantify changes in the expression levels and phosphorylation status of specific proteins. ekb.eg For instance, researchers have used Western blots to confirm that a quinazoline derivative inhibits the EGFR/NF-κB signaling pathway by measuring the levels of key proteins like phospho-p65 and IκBα. arabjchem.org Similarly, this method was used to show that G9A inhibition by BIX-01294 leads to a decrease in global H3K9 dimethylation levels. nih.gov Immunofluorescence staining, which uses antibodies to visualize proteins within cells, can reveal changes in protein localization and abundance, as demonstrated by the use of a G4-specific antibody to show increased formation of these structures in cells treated with a quinazoline compound. acs.org

These methods provide crucial evidence linking the interaction of a compound with its molecular target to the downstream cellular responses, ultimately building a comprehensive picture of its mechanism of action.

Role As a Research Intermediate in Complex Molecular Synthesis

Precursor in the Synthesis of Quinazoline-Based Drug Candidates

The 6,7-dimethoxyquinazoline (B1622564) framework is a privileged structure found in numerous approved drugs, particularly in the areas of oncology and cardiovascular disease. 6,7-Dimethoxyquinazolin-4(3H)-one serves as a common and crucial starting material for the synthesis of these complex pharmaceutical agents. tandfonline.comnih.gov The general synthetic strategy involves the initial conversion of the quinazolinone into a more reactive intermediate, typically by chlorination, which then allows for the introduction of various substituents at the 2 and 4 positions of the quinazoline (B50416) ring. ukm.myresearchgate.netderpharmachemica.com

A key transformation is the reaction of 6,7-dimethoxyquinazolin-4(3H)-one (or its precursor 2,4-dihydroxy-6,7-dimethoxyquinazoline) with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). tandfonline.comderpharmachemica.comgoogle.com This dichloro-intermediate is a versatile building block for subsequent nucleophilic aromatic substitution reactions. ukm.mymdpi.com

Notable drug candidates synthesized from this intermediate include:

Gefitinib (B1684475) (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. nih.gov Multiple synthetic routes for Gefitinib start from 6,7-dimethoxyquinazolin-4(3H)-one. ukm.myresearchgate.netresearcher.life A common pathway involves the chlorination of the quinazolinone, followed by a selective nucleophilic aromatic substitution at the C-4 position with 3-chloro-4-fluoroaniline. ukm.mynih.gov Further steps, including demethylation and O-alkylation, complete the synthesis. nih.govukm.my

Erlotinib (Tarceva®): Another potent EGFR tyrosine kinase inhibitor. Its synthesis can also commence from 6,7-dimethoxy-4(3H)-quinazolinone. wipo.int The process involves steps such as demethylation, protection of the resulting hydroxyl groups, chlorination at the C-4 position, and subsequent condensation with 3-ethynylaniline. wipo.intnih.gov

Tandutinib (MLN-518): A selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR). The synthesis of Tandutinib and other substituted 6,7-dihydroxy-4-quinazolineamines has been reported, highlighting improved yields starting from precursors like 6,7-dimethoxyquinazolin-4(3H)-one. nih.govmdpi.comnih.gov

Doxazosin (Cardura®): An alpha-1 adrenergic receptor blocker used to treat hypertension and benign prostatic hyperplasia. googleapis.comgoogle.com 4-Amino-2-chloro-6,7-dimethoxyquinazoline is a common precursor for Doxazosin and related antihypertensive drugs. tandfonline.comgoogleapis.com This key intermediate is prepared from 2,4-dichloro-6,7-dimethoxyquinazoline, which itself is synthesized from 6,7-dimethoxyquinazolin-4(3H)-one's precursor, 2,4-dihydroxy-6,7-dimethoxyquinazoline. tandfonline.com The synthesis involves reacting the 4-amino-2-chloro intermediate with N-(1,4-benzodioxan-2-carbonyl)piperazine. googleapis.com

The following table summarizes the precursor role of the 6,7-dimethoxyquinazoline scaffold in the synthesis of these drugs.

| Drug Candidate | Therapeutic Class | Starting Material/Key Intermediate |

| Gefitinib | EGFR Tyrosine Kinase Inhibitor (Anti-cancer) | 6,7-Dimethoxyquinazolin-4(3H)-one ukm.mynih.gov |

| Erlotinib | EGFR Tyrosine Kinase Inhibitor (Anti-cancer) | 6,7-Dimethoxy-4(3H)-quinazolinone wipo.int |

| Tandutinib | FLT3/PDGFR Inhibitor (Anti-cancer) | 6,7-Dimethoxyquinazolin-4(3H)-one nih.gov |

| Doxazosin | Alpha-1 Adrenoceptor Antagonist (Antihypertensive) | 2,4-Dihydroxy-6,7-dimethoxyquinazoline tandfonline.com |

Applications in Organic Synthesis as a Reagent or Catalyst

Based on a review of the scientific literature, 2,7-Dimethoxyquinazolin-4-ol and its tautomer are primarily employed as structural building blocks or precursors in multi-step syntheses. There is no significant evidence to suggest its application as a reagent to effect chemical transformations on other molecules or as a catalyst to accelerate chemical reactions. Its utility in organic synthesis is centered on its role as a foundational scaffold for elaboration into more complex quinazoline derivatives.

Reference Compound for Bioassay Development

Biological assays are essential for determining the potency and mechanism of action of drug products. usp.orgusp.org In this context, reference standards are critical for ensuring the consistency, accuracy, and reliability of the assay results over time. usp.orgbebpa.org

While there is no specific documentation of this compound being used as an official reference standard, its structural relationship to potent drug molecules suggests a potential role in bioassay development. For instance:

It could be used as a negative control in bioassays designed to test the activity of its more complex derivatives, such as Gefitinib or Erlotinib. Its inclusion would help confirm that the observed biological activity is due to the specific substitutions on the quinazoline core and not the core itself.

In assays studying the metabolism of quinazoline-based drugs, it could serve as a reference marker to identify potential metabolic pathways, such as demethylation or hydroxylation of the core structure.

For high-throughput screening campaigns aimed at discovering new quinazoline-based inhibitors, it could be used as a non-active structural analog to help identify and eliminate false positives.

These applications remain hypothetical, as the primary documented use of the compound is as a synthetic intermediate.

Impurity Profiling in Pharmaceutical Synthesis

The identification and control of impurities are critical aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. Impurities can originate from various sources, including starting materials, intermediates, by-products, and degradation products.

Given that this compound (as 6,7-dimethoxyquinazolin-4(3H)-one) is an early-stage intermediate in the synthesis of several active pharmaceutical ingredients (APIs), it represents a potential process-related impurity. For example, in the synthesis of Doxazosin, a related compound, 2-Amino-6,7-dimethoxyquinazolin-4-ol, is listed as a known impurity. sigmaaldrich.com

The presence of 6,7-dimethoxyquinazolin-4(3H)-one or its immediate derivatives in the final API could indicate an incomplete reaction or inefficient purification. For instance:

In the synthesis of Gefitinib, if the initial chlorination of 6,7-dimethoxyquinazolin-4(3H)-one is incomplete, the unreacted starting material could carry through to subsequent steps.

In the synthesis of Doxazosin, the precursor 2,4-dihydroxy-6,7-dimethoxyquinazoline could be an impurity if the conversion to the dichloro intermediate is not driven to completion. tandfonline.com

Regulatory guidelines necessitate that impurities present above a certain threshold (typically 0.1%) must be identified, quantified, and qualified. Therefore, analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed to detect and quantify potential impurities like this compound in the final drug substance.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 2,7-Dimethoxyquinazolin-4-ol and its derivatives is increasingly steering towards green and sustainable chemistry principles to minimize environmental impact and improve efficiency. magnusconferences.com Traditional synthetic routes often rely on volatile organic solvents, harsh reaction conditions, and catalysts that are difficult to recover. tandfonline.com Modern methodologies aim to overcome these limitations by emphasizing atom economy, the use of eco-friendly solvents, and the development of recyclable catalysts. frontiersin.org

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. frontiersin.org A future approach for synthesizing derivatives could involve a four-component procedure using simple anilines, aldehydes, and an ammonium (B1175870) source under metal-free conditions, providing a facile construction of the quinazoline (B50416) core. rsc.org

Sustainable Catalysis: The use of earth-abundant first-row transition metals like iron, nickel, and copper is a promising sustainable alternative to precious metal catalysts. researchgate.net Furthermore, novel magnetic catalysts, such as magnetically recoverable palladium catalysts, can be employed. These catalysts show robust activity, can be easily separated from the reaction mixture using an external magnet, and retain high activity over multiple cycles, enhancing cost-effectiveness. frontiersin.org

Green Reaction Conditions: Research is focusing on replacing toxic solvents with environmentally benign alternatives like deep eutectic solvents (DES) or aqueous systems. magnusconferences.comtandfonline.com The integration of energy-efficient techniques such as microwave-assisted and ultrasound-promoted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govmagnusconferences.com

Table 1: Comparison of Synthetic Methodologies for Quinazoline Derivatives

| Feature | Conventional Synthesis | Sustainable/Green Synthesis |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs). | Employs green solvents like water, PEG, or deep eutectic solvents (DES). tandfonline.comfrontiersin.org |

| Catalysts | May use toxic or precious metal catalysts. | Utilizes earth-abundant metals or recyclable magnetic nanocatalysts. frontiersin.orgresearchgate.net |

| Energy Source | Conventional heating (oil baths). | Microwave irradiation, ultrasound. nih.gov |

| Efficiency | Often multi-step with lower atom economy. | High efficiency through multicomponent reactions (MCRs). frontiersin.org |

| Environmental Impact | Higher generation of hazardous waste. | Reduced ecological footprint and lower hazardous waste. magnusconferences.com |

Advanced Computational Design for Rational Drug Discovery

Computational chemistry has become an indispensable tool for accelerating the drug discovery process, enabling the rational design and optimization of new quinazoline derivatives. researchgate.net By leveraging advanced computational techniques, researchers can predict the biological activities and pharmacokinetic properties of novel compounds based on the this compound scaffold before committing to costly and time-consuming synthesis.

Key computational approaches include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This ligand-based method is used to establish a correlation between the three-dimensional properties of a series of molecules and their biological activity. nih.gov 3D-QSAR models can identify the key structural features required for potent inhibitory activity, guiding the design of new derivatives with enhanced efficacy. nih.govtandfonline.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as a protein kinase. nih.gov Docking simulations can elucidate the binding mode of this compound derivatives within the active site of a target like the Epidermal Growth Factor Receptor (EGFR), providing insights for structural modifications to improve potency and selectivity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules over time. This provides a detailed view of the dynamic interactions between a ligand and its target, helping to confirm the stability of the predicted binding mode from docking studies. researchgate.net

ADME/T Prediction: Computational tools like Volsurf can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of designed compounds. tandfonline.com This in-silico screening helps to eliminate candidates with poor drug-like properties early in the discovery pipeline. researchgate.net

Table 2: Application of Computational Tools in Quinazoline Drug Design

| Computational Technique | Primary Application | Example in Quinazoline Research |

|---|---|---|

| 3D-QSAR | Identifies structural requirements for biological activity. | Developing models to predict the inhibitory potential of quinazoline derivatives against EGFR. nih.gov |

| Molecular Docking | Predicts binding modes and affinity of a ligand to its target protein. | Evaluating the interaction patterns of novel quinazolinone derivatives within the EGFR active site. nih.govresearchgate.net |

| Virtual Screening | Screens large libraries of compounds to identify potential hits. | Identifying novel EGFR inhibitors from an in-house library of quinazoline derivatives. nih.gov |

| MD Simulations | Assesses the stability of the ligand-receptor complex over time. | Confirming the binding interactions of potent quinazoline inhibitors with their target kinase. researchgate.net |

| ADME Prediction | Predicts the pharmacokinetic and drug-like properties of new compounds. | Using tools like Volsurf to eliminate designed compounds with unfavorable ADME profiles. tandfonline.com |

Development of Highly Selective Quinazoline Derivatives with Tailored Biological Activities

The quinazoline core is a "privileged scaffold" found in numerous therapeutic agents, particularly in oncology with drugs like Gefitinib (B1684475) and Erlotinib that target protein kinases. magnusconferences.commdpi.com A key future direction for research on this compound is the development of derivatives with high selectivity for specific biological targets, thereby maximizing therapeutic efficacy while minimizing off-target side effects.

The strategy involves precise structural modifications to the parent scaffold to tailor its biological activity. Structure-activity relationship (SAR) studies, guided by computational models, are crucial in this process. mdpi.com For instance, research has shown that modifications to the quinazoline core can yield potent and selective inhibitors for various targets:

Kinase Inhibitors: The aberrant activation of protein kinases is a hallmark of many cancers. By modifying the substituents on the quinazoline ring, it is possible to design highly selective inhibitors. For example, specific derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for hepatocellular carcinoma or as dual inhibitors of EGFR and c-Met for non-small cell lung cancer (NSCLC). nih.govresearchgate.net

Antimicrobial and Antiviral Agents: The quinazoline scaffold can be functionalized to create compounds with significant antimicrobial or antiviral properties. nih.gov Molecular hybridization, which combines the quinazolinone core with other pharmacologically active moieties like triazoles or thiazoles, is a promising strategy to develop new agents to combat multidrug-resistant pathogens. nih.gov

The ultimate goal is to leverage the versatility of the this compound structure to create a new generation of drugs with precisely defined biological actions for a range of diseases. researchgate.net

Table 3: Examples of Quinazoline Derivatives with Tailored Biological Activities

| Derivative Class | Target | Therapeutic Potential |

|---|---|---|

| 4-Anilinoquinazolines | Epidermal Growth Factor Receptor (EGFR) | Anticancer (e.g., Non-small-cell lung cancer). magnusconferences.com |

| Triazolo[4,3-c]quinazolines | EGFR Kinase | Anticancer (e.g., HeLa, MCF-7 cell lines). mdpi.com |

| Quinazoline-based Hybrids | Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer. nih.gov |

| Modified Quinazolines | Fibroblast Growth Factor Receptor 4 (FGFR4) | Anticancer (e.g., Hepatocellular carcinoma). nih.gov |

| 2,4-Disubstituted Quinazolines | Influenza Virus Targets | Antiviral (Anti-influenza). mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 2,7-Dimethoxyquinazolin-4-ol, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions with precursors like substituted quinazolines. Key steps include methoxylation at specific positions using methoxy donors (e.g., methyl iodide under basic conditions) and controlled condensation reactions. For example, refluxing with dimethyl sulfoxide (DMSO) as a solvent and optimizing temperature (e.g., 80–120°C) can improve yield . Catalysts such as triethylamine or heterogeneous solid acids (e.g., zeolites) enhance regioselectivity and reduce side products . Monitoring via TLC/HPLC ensures reaction progression and purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Critical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm methoxy group placement and quinazoline core integrity.

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

- HPLC with UV detection to assess purity (>95% required for pharmacological studies) .

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation, though this is less common due to solubility challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from structural analogs with subtle substitutions (e.g., chloro vs. methoxy groups) or assay variability. To address this:

- Perform orthogonal bioassays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .

- Validate compound purity via HPLC and quantify batch-to-batch variability .

- Conduct structure-activity relationship (SAR) studies to isolate the impact of methoxy and hydroxyl groups on activity .

Q. What strategies are recommended for designing derivatives to improve the pharmacokinetic profile of this compound?

- Prodrug approaches : Mask the hydroxyl group with acetyl or phosphate moieties to enhance bioavailability .

- Heterocyclic substitutions : Introduce pyridine or morpholine rings to improve solubility and blood-brain barrier penetration .

- Isosteric replacements : Replace methoxy groups with trifluoromethyl or ethoxy groups to modulate metabolic stability .

Q. How should researchers assess the stability of this compound under physiological conditions?

- pH-dependent stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .

- Thermal stability : Accelerated stability testing at 40–60°C to simulate long-term storage .

- Light sensitivity : Expose to UV-Vis light and track photodegradation products .

Q. What experimental frameworks are used to elucidate the mechanism of action of this compound in neurological targets?

- Kinase inhibition assays : Screen against tyrosine kinase or EGFR pathways due to quinazoline’s affinity for ATP-binding pockets .

- Receptor binding studies : Use radiolabeled ligands (e.g., ³H-labeled analogs) to quantify affinity for serotonin or dopamine receptors .

- In vivo neurobehavioral models : Test anxiolytic or sedative effects in rodent models, correlating results with pharmacokinetic data .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported cytotoxicity values across studies?

- Standardize assay protocols (e.g., MTT vs. resazurin) and cell lines (e.g., HepG2 vs. HeLa) .

- Control for solvent effects (DMSO concentration ≤0.1%) and incubation time .

- Publish full synthetic and characterization data to enable replication .

Methodological Best Practices

Q. What are the key considerations for scaling up this compound synthesis without compromising yield?

- Optimize solvent volume ratios to prevent precipitation during scaling .

- Use flow chemistry for continuous synthesis, reducing batch variability .

- Implement in-line purification (e.g., scavenger resins) to minimize post-synthesis steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.